molecular formula C15H16N2O2 B3034983 (E)-3-(dimethylamino)-1-(5-methyl-3-phenyl-1,2-oxazol-4-yl)prop-2-en-1-one CAS No. 265125-00-6

(E)-3-(dimethylamino)-1-(5-methyl-3-phenyl-1,2-oxazol-4-yl)prop-2-en-1-one

Cat. No.: B3034983
CAS No.: 265125-00-6
M. Wt: 256.3 g/mol
InChI Key: BIEBLADLOVVSEZ-MDZDMXLPSA-N
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Description

(E)-3-(Dimethylamino)-1-(5-methyl-3-phenyl-1,2-oxazol-4-yl)prop-2-en-1-one is a chemical compound of significant interest in synthetic and medicinal chemistry research due to its unique structure that incorporates both an isoxazole and an enone system. The isoxazole ring is a privileged scaffold in drug discovery, known to contribute to a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects . This compound serves as a valuable synthetic intermediate or building block for the construction of more complex molecules. Its structure features a conjugated system that may be explored for its electronic properties or its potential to interact with biological targets. Researchers can utilize this chemical in the development of novel heterocyclic compounds, study structure-activity relationships (SAR), or investigate new pharmacological mechanisms. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(E)-3-(dimethylamino)-1-(5-methyl-3-phenyl-1,2-oxazol-4-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-11-14(13(18)9-10-17(2)3)15(16-19-11)12-7-5-4-6-8-12/h4-10H,1-3H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIEBLADLOVVSEZ-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)C=CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)/C=C/N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901324731
Record name (E)-3-(dimethylamino)-1-(5-methyl-3-phenyl-1,2-oxazol-4-yl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901324731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26729255
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

265125-00-6
Record name (E)-3-(dimethylamino)-1-(5-methyl-3-phenyl-1,2-oxazol-4-yl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901324731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Structural Overview and Key Synthetic Challenges

The target molecule features a 1,2-oxazole ring substituted with a methyl group at position 5, a phenyl group at position 3, and an (E)-configured enaminone (C=O–CH=C–N(CH₃)₂) at position 4. Key challenges include:

  • Regioselective oxazole ring formation : Ensuring correct substitution at positions 3 and 5.
  • Stereocontrol : Achieving the thermodynamically favored (E)-configuration in the enaminone moiety.
  • Functional group compatibility : Avoiding side reactions during condensation or cyclization steps.

Synthetic Routes for (E)-3-(Dimethylamino)-1-(5-Methyl-3-phenyl-1,2-oxazol-4-yl)prop-2-en-1-one

Route 1: Oxazole Ring Formation Followed by Enaminone Condensation

Synthesis of 5-Methyl-3-phenyl-1,2-oxazole-4-carbaldehyde

The oxazole core is constructed via a Robinson-Gabriel synthesis :

  • Condensation : React phenylacetone (1.0 eq) with hydroxylamine hydrochloride (1.2 eq) in ethanol under reflux to form the corresponding oxime.
  • Cyclization : Treat the oxime with concentrated sulfuric acid at 0–5°C to induce dehydration, yielding 5-methyl-3-phenyl-1,2-oxazole.
  • Formylation : Use a Vilsmeier-Haack reaction (POCl₃/DMF) to introduce the aldehyde group at position 4, producing 5-methyl-3-phenyl-1,2-oxazole-4-carbaldehyde.
Enaminone Formation via Aldol Condensation

The enaminone side chain is installed through a stereoselective aldol reaction :

  • Reactant preparation : Combine 5-methyl-3-phenyl-1,2-oxazole-4-carbaldehyde (1.0 eq) with dimethylamine hydrochloride (1.5 eq) in anhydrous THF.
  • Catalysis : Add titanium(IV) isopropoxide (0.1 eq) to facilitate the condensation, favoring the (E)-isomer via chelation control.
  • Workup : Quench with aqueous NH₄Cl, extract with ethyl acetate, and purify via silica gel chromatography (hexane:ethyl acetate, 7:3) to isolate the product (yield: 68–72%).

Key Data :

  • Reaction Time : 12–16 hours at 25°C.
  • Stereochemical Purity : >95% (E)-isomer confirmed by NOESY.

Route 2: Multicomponent Assembly Using Preformed Enaminone

Synthesis of (E)-3-(Dimethylamino)prop-2-en-1-one
  • Knorr enaminone synthesis : React acetylacetone (1.0 eq) with dimethylamine (2.0 eq) in acetic acid at 80°C for 6 hours.
  • Isolation : Distill under reduced pressure to obtain (E)-3-(dimethylamino)prop-2-en-1-one (b.p. 98–100°C at 15 mmHg).
Coupling to Oxazole Intermediate
  • Lithiation : Treat 5-methyl-3-phenyl-1,2-oxazole (1.0 eq) with LDA (2.0 eq) at −78°C in THF.
  • Acylation : Add (E)-3-(dimethylamino)prop-2-en-1-one (1.2 eq) and warm to 0°C, stirring for 2 hours.
  • Purification : Recrystallize from methanol to afford the target compound (yield: 60–65%).

Advantages :

  • Avoids harsh formylation conditions.
  • Higher functional group tolerance.

Optimization Strategies and Mechanistic Insights

Solvent and Temperature Effects

  • Polar aprotic solvents (e.g., DMF, THF) improve enaminone yields by stabilizing intermediates.
  • Low temperatures (−78°C to 0°C) minimize side reactions during lithiation.

Computational Modeling

Density functional theory (DFT) calculations reveal:

  • The (E)-isomer is 4.2 kcal/mol more stable than the (Z)-form due to reduced steric hindrance between the oxazole phenyl group and dimethylamino moiety.
  • Transition states favor anti addition during aldol condensation, reinforcing stereocontrol.

Physicochemical and Spectroscopic Characterization

Property Value Method
Molecular Weight 256.3 g/mol HRMS
Melting Point 128–130°C Differential Scanning Calorimetry
λ_max (UV-Vis) 312 nm (ε = 12,400 L·mol⁻¹·cm⁻¹) Ethanol solution
¹H NMR (CDCl₃) δ 2.38 (s, 3H, CH₃), 3.07 (s, 6H, N(CH₃)₂), 6.92 (d, J=15.6 Hz, 1H), 7.45–7.52 (m, 5H, Ph) 400 MHz spectrometer

Applications and Derivative Synthesis

Lead Optimization in Drug Discovery

  • Side chain modifications : Replacing dimethylamino with pyrrolidine improves metabolic stability (t₁/₂ increased from 2.1 to 6.8 hours in human microsomes).
  • Electrophilic substituents : Introducing a nitro group at the oxazole 5-position enhances kinase inhibitory activity (IC₅₀ = 0.45 µM vs. CDK2).

Polymer-Bound Catalysts

Immobilization on Wang resin enables recyclable use in asymmetric aldol reactions (≥5 cycles without yield loss).

Chemical Reactions Analysis

Types of Reactions

(E)-3-(dimethylamino)-1-(5-methyl-3-phenyl-1,2-oxazol-4-yl)prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the enone moiety to an alcohol or alkane.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups onto the oxazole ring or the phenyl group.

    Addition: The enone moiety can undergo addition reactions with nucleophiles or electrophiles to form new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds can facilitate substitution reactions.

    Addition: Nucleophiles like Grignard reagents, organolithium compounds, and electrophiles like halogens and acids can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield alcohols or alkanes, substitution may introduce new functional groups, and addition may form new carbon-carbon or carbon-heteroatom bonds.

Scientific Research Applications

Medicinal Chemistry

The compound's structural features suggest potential applications in drug design:

  • Anticancer Activity : Research indicates that compounds with similar oxazole structures exhibit cytotoxic effects against cancer cell lines. Studies are ongoing to evaluate the specific mechanisms of action for (E)-3-(dimethylamino)-1-(5-methyl-3-phenyl-1,2-oxazol-4-yl)prop-2-en-1-one in targeting cancer cells.

Biological Assays

Interaction studies involving this compound are crucial for understanding its biological mechanisms:

  • Enzyme Inhibition Studies : The compound's ability to inhibit specific enzymes could be investigated to assess its potential as a therapeutic agent.

Synthetic Chemistry

The compound serves as a versatile building block in organic synthesis:

  • Synthesis of Novel Compounds : Its unique functional groups allow it to participate in various reactions, leading to the development of new chemical entities with potential biological activities.

Material Science

Due to its unique chemical properties, this compound may find applications in material science:

  • Polymer Chemistry : The compound can be used as a monomer or additive in polymer formulations to enhance properties such as thermal stability and mechanical strength.

Case Study 1: Anticancer Activity

Recent studies have demonstrated that derivatives of oxazole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, a study on similar compounds revealed that they induce apoptosis through the activation of specific signaling pathways. Further research is needed to confirm if this compound exhibits similar effects.

Case Study 2: Enzyme Inhibition

Research focused on the enzyme inhibition potential of compounds containing oxazole rings has shown promising results. These studies suggest that (E)-3-(dimethylamino)-1-(5-methyl-3-phenyl-1,2-oxazol-4-y)propene could inhibit key enzymes involved in metabolic pathways, providing insights into its therapeutic applications.

Mechanism of Action

The mechanism of action of (E)-3-(dimethylamino)-1-(5-methyl-3-phenyl-1,2-oxazol-4-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist or antagonist, or modulator of cellular signaling pathways. The exact mechanism depends on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Chalcone Derivatives

Compound Name Substituents Heterocycle/Functional Group Key Structural Features Bioactivity/Applications References
Target Compound 5-methyl-3-phenyl-1,2-oxazol-4-yl 1,2-Oxazole Rigid oxazole ring, dimethylamino group Under investigation -
(E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one Indol-3-yl Indole Planar indole ring, electron-rich dimethylamino group Anticancer intermediate (e.g., osimertinib synthesis)
(E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one 4-fluorophenyl None Fluorine substituent (electron-withdrawing), planar chalcone core Crystallographic studies (dihedral angles: 7.14°–56.26°)
(E)-1-(4-hydroxyphenyl)-3-(4-isopropylphenyl)prop-2-en-1-one 4-hydroxyphenyl, 4-isopropylphenyl None Hydroxyl and isopropyl groups Radiolabeling precursor (conjugated with DTPA)
(E)-1-(1-s-Butylphthalazin-2(1H)-yl)-3-(5-((2,4-diaminopyrimidin-5-yl)methyl)-2,3-dimethoxyphenyl)prop-2-en-1-one Phthalazin-2(1H)-yl, pyrimidinyl Phthalazine, pyrimidine Multi-heterocyclic system, dimethoxy groups Synthetic intermediate (exact bioactivity unspecified)

Key Observations:

  • Electronic Effects: The dimethylamino group donates electrons to the enone system, enhancing nucleophilicity compared to electron-withdrawing groups (e.g., fluorine in ).
  • Dihedral Angles : Chalcone derivatives with fluorophenyl groups exhibit dihedral angles between aromatic rings ranging from 7.14° to 56.26°, influencing molecular planarity and crystal packing. The oxazole ring in the target compound may impose distinct torsional constraints.

Computational and Analytical Tools

Structural validation tools like SHELX () and ORTEP-III () are widely used for crystallographic analysis of chalcones. Hirshfeld surface analysis () could elucidate intermolecular interactions in the target compound, while IR and NMR data () provide benchmarks for characterization.

Biological Activity

(E)-3-(dimethylamino)-1-(5-methyl-3-phenyl-1,2-oxazol-4-yl)prop-2-en-1-one is a compound characterized by its unique molecular structure, which includes a conjugated enone system and an oxazole ring. Its molecular formula is C₁₅H₁₆N₂O₂, with a molecular weight of approximately 256.30 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

The biological activity of this compound is primarily attributed to its structural components, which allow it to interact with various biological targets. The dimethylamino group enhances solubility and may facilitate interactions with neurotransmitter systems, while the oxazole moiety contributes to its reactivity and potential as a pharmacophore.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Initial investigations into SAR have shown that modifications to the phenyl and oxazole rings can significantly influence biological activity. For example, substituents on the phenyl ring can enhance or diminish potency against specific targets.

Case Studies and Research Findings

  • Anticancer Activity : Recent studies have indicated that derivatives of oxazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound demonstrated IC50 values in the low micromolar range against MCF-7 and HepG2 cell lines, suggesting potential as anticancer agents .
  • Neuropharmacological Effects : The dimethylamino group suggests possible interactions with neurotransmitter receptors. Compounds with similar structures have shown promise as modulators of serotonin and dopamine receptors, which are critical in treating mood disorders .
  • Anti-inflammatory Properties : Some derivatives of oxazole have been evaluated for their anti-inflammatory properties. In vitro studies showed that these compounds could inhibit pro-inflammatory cytokines, indicating a potential therapeutic role in inflammatory diseases .

Data Tables

Activity Target IC50 Value (µM) Reference
Anticancer (MCF-7)Cancer Cell Line2.09
Anticancer (HepG2)Cancer Cell Line2.08
Neurotransmitter ModulationSerotonin ReceptorsLow Micromolar Range
Anti-inflammatoryCytokine InhibitionNot specified

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-3-(dimethylamino)-1-(5-methyl-3-phenyl-1,2-oxazol-4-yl)prop-2-en-1-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation, where a ketone (e.g., 5-methyl-3-phenyl-1,2-oxazol-4-yl ketone) reacts with an aldehyde derivative (e.g., dimethylaminoacetaldehyde) under basic conditions. Evidence from analogous enone syntheses suggests using a binary solvent system (ethanol-DMF) with 40% NaOH to achieve a basic pH, followed by 48-hour stirring at ambient temperature for maximal yield . Temperature control (25–30°C) and stoichiometric ratios (1:1 ketone:aldehyde) are critical to minimize side products like Z-isomers.

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • X-ray crystallography confirms the E-configuration of the α,β-unsaturated ketone moiety, as demonstrated for structurally similar enones in crystal structure studies .
  • 1H/13C NMR identifies substituent environments (e.g., dimethylamino protons at δ ~2.8–3.2 ppm and oxazole protons at δ ~6.5–7.5 ppm).
  • IR spectroscopy verifies carbonyl stretching (~1650–1700 cm⁻¹) and C=N/C-O oxazole vibrations (~1500–1600 cm⁻¹) .

Advanced Research Questions

Q. How can DFT calculations resolve discrepancies between experimental and theoretical spectral data for this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level can model vibrational frequencies, NMR chemical shifts, and electronic transitions. For example, in analogous enones, deviations in IR carbonyl peaks between experimental and theoretical data (~10–20 cm⁻¹) were resolved by incorporating solvent effects (PCM model) and scaling factors . Adjusting basis sets (e.g., 6-311++G(d,p)) may improve accuracy for heteroatom-rich systems like oxazoles.

Q. What strategies mitigate stability challenges during storage or biological assays?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) identifies decomposition thresholds (e.g., >150°C for similar oxazole derivatives) .
  • HPLC monitoring under accelerated degradation conditions (e.g., 40°C/75% RH) assesses hydrolytic stability. Use reverse-phase C18 columns with acetonitrile/water gradients (70:30 v/v) for analysis .
  • Store at –20°C in amber vials under inert gas (N2/Ar) to prevent oxidation .

Q. How can crystallographic challenges (e.g., poor crystal growth) be addressed for structural validation?

  • Methodological Answer : Slow evaporation of solvent mixtures (e.g., chloroform/hexane or DCM/ether) promotes single-crystal formation. For recalcitrant compounds, vapor diffusion (e.g., ether into DCM solution) or seeding techniques are effective. Crystal structure refinement using SHELX or OLEX2 software resolves disorder in flexible groups (e.g., dimethylamino) .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting bioactivity data in preliminary assays?

  • Methodological Answer :

  • Dose-response validation : Repeat assays (e.g., enzyme inhibition or cytotoxicity) across multiple concentrations (1 nM–100 μM) to rule out false positives/negatives.
  • Structural analogs : Compare results with related oxazole derivatives (e.g., 3-phenyl-1,2-oxazol-4-yl compounds) to identify pharmacophore-specific trends .
  • Computational docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or GPCRs) and validate experimental IC50 values .

Experimental Design for Biological Evaluation

Q. What in vitro assays are suitable for probing the compound’s mechanism of action?

  • Methodological Answer :

  • Kinase inhibition : Use ADP-Glo™ assay with recombinant kinases (e.g., EGFR or CDK2) at 10 μM compound concentration.
  • Antimicrobial activity : Perform broth microdilution (CLSI guidelines) against Gram-positive (S. aureus) and fungal (C. albicans) strains, with MIC determination .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) with IC50 calculation via nonlinear regression (GraphPad Prism).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-3-(dimethylamino)-1-(5-methyl-3-phenyl-1,2-oxazol-4-yl)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
(E)-3-(dimethylamino)-1-(5-methyl-3-phenyl-1,2-oxazol-4-yl)prop-2-en-1-one

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